(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIBLYHORBGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: This involves the cyclization of a suitable diamine precursor.
Coupling of the Intermediates: The final step involves coupling the pyrimidine and piperazine intermediates with the trifluoromethylphenyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Substituted derivatives at the phenoxy or trifluoromethyl groups.
Scientific Research Applications
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a core piperazinyl-methanone framework with two analogs described in the literature:
(4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone ()
{4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}[2-(trifluoromethyl)phenyl]methanone ()
Key Structural Variations:
Implications of Substituents:
- Phenoxy vs. In contrast, the pyrazole group in and compounds offers hydrogen-bonding capability via its nitrogen atoms, which may improve solubility or target binding .
- Trifluoromethyl vs.
Methodological Considerations
Graph-based structural comparison methods () highlight the shared piperazinyl-methanone core across all three compounds, while divergent substituents define their unique profiles . Such analyses are critical for structure-activity relationship (SAR) studies in drug discovery.
Biological Activity
The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Piperazine ring : A common motif in pharmaceuticals known for its diverse biological activities.
- Pyrimidine derivative : Contributes to its pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It could potentially modulate receptor activities, influencing various signaling pathways within cells.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that the compound exhibits inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2, which is crucial for nucleoside transport in various tissues.
- Antitumor Activity : Preliminary investigations indicated that derivatives of similar structural frameworks demonstrated antitumor effects in various cancer cell lines, suggesting potential applications in oncology .
In Vivo Studies
- Pharmacokinetics : Animal studies have revealed favorable pharmacokinetic profiles, with good absorption and distribution characteristics observed in murine models .
- Efficacy against Drug-resistant Mutants : The compound has shown promise in models resistant to conventional therapies, indicating potential as a therapeutic candidate for challenging cancer types such as gastrointestinal stromal tumors .
Case Study 1: Antitumor Efficacy
A study involving a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages. The results highlighted the potential for this class of compounds to overcome resistance mechanisms in cancer therapy .
Case Study 2: Pharmacological Profiling
In a comparative analysis with other piperazine derivatives, the compound exhibited superior selectivity for specific targets, which could be beneficial for minimizing off-target effects and enhancing therapeutic efficacy .
Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | ENT1 | 5.0 | Moderate selectivity |
| Compound B | ENT2 | 0.8 | High selectivity |
| (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | ENT2 | 0.5 | Potential lead compound |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, such as coupling the pyrimidine and piperazine moieties under reflux conditions. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) for optimal solubility and reactivity .
- Catalysts : Palladium-based catalysts for cross-coupling reactions, with temperature control (e.g., 80–100°C) to enhance yield .
- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product . Example protocol: React 2-methyl-6-phenoxypyrimidin-4-amine with a piperazine derivative in DMF at 90°C for 12 hours, followed by purification (yield: ~65%) .
Q. How should researchers characterize its purity and structural integrity?
Use a combination of analytical techniques:
- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and trifluoromethyl group integrity .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 485.15) .
- Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., C 61.71%, H 4.89%, N 8.00%) .
Q. What are its likely biological targets based on structural analogs?
The piperazine and trifluoromethylphenyl groups suggest interactions with:
- GPCRs : Serotonin or dopamine receptors, common targets for piperazine-containing compounds .
- Enzymes : Kinases or cytochrome P450 isoforms due to the pyrimidine core . Initial screening should include radioligand binding assays or enzymatic inhibition studies .
Advanced Research Questions
Q. How to design experiments for evaluating target interactions?
Adopt a multi-tiered approach:
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC50 values) .
- Controls : Include positive controls (e.g., known receptor antagonists) and solvent-only blanks .
- Experimental design : Randomized block designs to minimize batch effects, with replicates (n ≥ 4) for statistical robustness .
Q. How to resolve contradictions in biological activity data across studies?
Potential sources of variability and solutions:
- Purity discrepancies : Re-characterize batches via HPLC (>98% purity threshold) .
- Assay conditions : Standardize buffer pH, temperature, and incubation times (e.g., 37°C, pH 7.4) .
- Metabolite interference : Use LC-MS/MS to identify degradation products in assay media .
Q. What computational methods support SAR studies with structural analogs?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 4NIE) to predict binding modes .
- QSAR modeling : Train models on PubChem datasets (e.g., bioactivity data for piperazine-methanone analogs) .
- Validation : Compare computational predictions with in vitro IC50 values for 5–10 analogs .
Q. How to assess environmental stability and degradation pathways?
- Hydrolysis studies : Expose the compound to buffers at pH 3–10, monitor degradation via LC-MS over 72 hours .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven breakdown .
- Metabolite profiling : Identify transformation products (e.g., hydroxylated derivatives) using high-resolution tandem MS .
Methodological Notes
- Key references : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) and PubChem data .
- Data validation : Cross-check NMR/MS results with synthetic intermediates to confirm regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
